N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild and metal-free conditions . The reaction conditions often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyridazine ring .
Scientific Research Applications
N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyridazine derivatives have shown promising activities as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, these compounds have been explored for their potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some pyridazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific structure and substituents of the compound.
Comparison with Similar Compounds
N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone . These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological properties and therapeutic potential .
Properties
IUPAC Name |
N-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-17(20-15-9-5-2-6-10-15)13-26-18-12-11-16(22-23-18)21-19(25)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCKKENIUHPBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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